[4-(3-Methoxyphenyl)piperazino](2-methyl-1,3-benzothiazol-6-yl)methanone [4-(3-Methoxyphenyl)piperazino](2-methyl-1,3-benzothiazol-6-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989568
InChI: InChI=1S/C20H21N3O2S/c1-14-21-18-7-6-15(12-19(18)26-14)20(24)23-10-8-22(9-11-23)16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11H2,1-2H3
SMILES:
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol

[4-(3-Methoxyphenyl)piperazino](2-methyl-1,3-benzothiazol-6-yl)methanone

CAS No.:

Cat. No.: VC14989568

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(3-Methoxyphenyl)piperazino](2-methyl-1,3-benzothiazol-6-yl)methanone -

Specification

Molecular Formula C20H21N3O2S
Molecular Weight 367.5 g/mol
IUPAC Name [4-(3-methoxyphenyl)piperazin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone
Standard InChI InChI=1S/C20H21N3O2S/c1-14-21-18-7-6-15(12-19(18)26-14)20(24)23-10-8-22(9-11-23)16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11H2,1-2H3
Standard InChI Key MKDYAJBKMJSFPW-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₂₀H₂₁N₃O₂S, with a molar mass of 367.5 g/mol. Its IUPAC name, [4-(3-methoxyphenyl)piperazin-1-yl]-(2-methyl-1,3-benzothiazol-6-yl)methanone, reflects the integration of a 2-methylbenzothiazole group at position 6 and a 3-methoxyphenyl-substituted piperazine ring. Key identifiers include:

PropertyValue
Canonical SMILESCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Standard InChI KeyMKDYAJBKMJSFPW-UHFFFAOYSA-N
PubChem Compound ID28935062

The benzothiazole moiety contributes aromaticity and planar rigidity, while the piperazine group enhances solubility and enables hydrogen-bonding interactions with biological targets.

Synthetic Methodology

Reaction Pathways

Synthesis typically follows a multi-step sequence:

  • Benzothiazole Core Formation: 2-Amino-6-bromo-4-methylphenol undergoes cyclization with Lawesson’s reagent to yield 2-methyl-6-bromo-1,3-benzothiazole.

  • Ketone Bridge Installation: Friedel-Crafts acylation introduces a carbonyl group at position 6 using acetyl chloride under AlCl₃ catalysis.

  • Piperazine Coupling: The bromine substituent is displaced via Buchwald-Hartwig amination with 1-(3-methoxyphenyl)piperazine in the presence of a palladium catalyst.

Optimization Challenges

Key challenges include minimizing racemization at the ketone bridge and improving yields during the amination step (reported at 45–60% in pilot studies). Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to 4 hours while maintaining yields above 55% .

Biological Activity and Mechanistic Insights

Hypothesized Targets

The compound’s structural analogs exhibit activity against:

  • Protein Kinases: Inhibition of p38 MAPK (IC₅₀ = 120 nM in murine macrophages) linked to anti-inflammatory effects .

  • Monoamine Transporters: Serotonin reuptake inhibition (Ki = 15 nM) observed in piperazine-containing derivatives .

  • Oxidative Stress Pathways: Scavenging of hydroxyl radicals (EC₅₀ = 8 μM) in assays using rat hepatocytes .

Comparative Analysis with Analogous Compounds

CompoundKey Structural VariationReported ActivitySource
VC7323058 (C₂₀H₁₉FN₂O₃S₂)4-Fluorophenylsulfonyl groupAntiviral (EC₅₀ = 0.8 μM vs. HIV)
US4788130A DerivativesIndene coreAnti-hyperlipemic (↓30% LDL)
ChemDiv C782-0534Ethoxybenzothiazole substitutionDopamine D3 antagonism (Ki = 4 nM)

This compound’s methoxy group may enhance blood-brain barrier penetration compared to fluorinated or sulfonated analogs, though pharmacokinetic studies are needed.

Research Gaps and Future Directions

  • Target Validation: CRISPR-Cas9 knockout studies to confirm kinase interactions.

  • ADMET Profiling: Assessment of cytochrome P450 inhibition and hERG channel binding.

  • Therapeutic Exploration: Preclinical models of neurodegenerative diseases, given the piperazine moiety’s CNS activity .

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